molecular formula C11H16BrNO B2397081 1,3-Dimethyl-1,2,3,4-tetrahydroisoquinolin-6-ol;hydrobromide CAS No. 2309449-88-3

1,3-Dimethyl-1,2,3,4-tetrahydroisoquinolin-6-ol;hydrobromide

Cat. No.: B2397081
CAS No.: 2309449-88-3
M. Wt: 258.159
InChI Key: KWWBFSDJQDJKNQ-UHFFFAOYSA-N
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Description

1,3-Dimethyl-1,2,3,4-tetrahydroisoquinolin-6-ol;hydrobromide is a chemical compound with the molecular formula C11H17NO·HBr. It is a derivative of tetrahydroisoquinoline, a class of compounds known for their diverse biological activities and presence in various natural products and therapeutic agents .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Dimethyl-1,2,3,4-tetrahydroisoquinolin-6-ol;hydrobromide typically involves the hydrogenation of isoquinoline derivatives. One common method includes the reduction of 1,3-dimethyl-1,2,3,4-tetrahydroisoquinoline using hydrogen gas in the presence of a palladium catalyst . The reaction is carried out under mild conditions, typically at room temperature and atmospheric pressure.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a multi-step process starting from commercially available isoquinoline. The process includes steps such as N-alkylation, reduction, and subsequent bromination to yield the hydrobromide salt .

Chemical Reactions Analysis

Types of Reactions

1,3-Dimethyl-1,2,3,4-tetrahydroisoquinolin-6-ol;hydrobromide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, selenium dioxide.

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Various nucleophiles under mild conditions.

Major Products Formed

    Oxidation: Nitrone derivatives.

    Reduction: Fully saturated tetrahydroisoquinoline derivatives.

    Substitution: N-substituted tetrahydroisoquinoline derivatives.

Mechanism of Action

The mechanism of action of 1,3-Dimethyl-1,2,3,4-tetrahydroisoquinolin-6-ol;hydrobromide involves its interaction with various molecular targets, including neurotransmitter receptors and enzymes. The compound can modulate the activity of these targets, leading to changes in cellular signaling pathways . For example, it may act as an agonist or antagonist at specific receptor sites, influencing neurotransmitter release and uptake .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3-Dimethyl-1,2,3,4-tetrahydroisoquinolin-6-ol;hydrobromide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both methyl and hydroxyl groups enhances its reactivity and potential for forming hydrogen bonds, making it a valuable compound in various research applications .

Biological Activity

1,3-Dimethyl-1,2,3,4-tetrahydroisoquinolin-6-ol; hydrobromide (often referred to as 1,3-diMeTIQ) is a compound that has garnered attention due to its potential neuroprotective properties and its structural similarity to known pharmacological agents used in treating neurodegenerative diseases. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various studies, and potential therapeutic applications.

  • IUPAC Name : 1,3-Dimethyl-1,2,3,4-tetrahydroisoquinolin-6-ol hydrobromide
  • Molecular Formula : C11H15BrN2O
  • Molecular Weight : 271.15 g/mol

1,3-diMeTIQ exhibits several mechanisms that contribute to its biological activity:

  • Neuroprotection : Studies have shown that 1,3-diMeTIQ can protect against neurotoxic agents such as MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine), which is known to induce Parkinson's disease-like symptoms in animal models. The compound appears to mitigate the behavioral and biochemical effects associated with MPTP toxicity by preserving dopamine levels and preventing neuronal death in the substantia nigra .
  • Antioxidant Activity : The compound has demonstrated antioxidant properties that may help in reducing oxidative stress within neuronal tissues. This is particularly relevant in the context of neurodegenerative diseases where oxidative damage plays a significant role .

Efficacy Against MPTP-Induced Neurotoxicity

In a study examining the protective effects of 1,3-diMeTIQ against MPTP-induced neurotoxicity in mice:

  • Behavioral Analysis : Mice pretreated with 1,3-diMeTIQ showed a significant reduction in bradykinesia compared to control groups treated only with MPTP.
  • Biochemical Analysis : The administration of 1,3-diMeTIQ resulted in higher striatal dopamine levels and an increased number of tyrosine hydroxylase-positive neurons compared to untreated controls .

Structure-Activity Relationship

The stereochemistry of 1,3-diMeTIQ plays a crucial role in its biological activity. Different stereoisomers exhibit varying levels of efficacy against neurotoxicity:

  • Cis-Isomer : Demonstrated stronger inhibition of MPP+-induced cytotoxicity in vitro.
  • Trans-Isomer : Exhibited potent protective effects against MPTP-induced damage but was less effective than the cis-isomer in preventing cell death .

Comparative Biological Activity Table

CompoundMechanism of ActionEfficacy Against MPTPAntioxidant Activity
1,3-Dimethyl-TIQNeuroprotectionHighModerate
Cis-1,3-Dimethyl-N-propargyl-TIQNeuroprotection & Cytotoxicity InhibitionVery HighHigh
Trans-1,3-Dimethyl-N-propargyl-TIQNeuroprotectionModerateLow

Properties

IUPAC Name

1,3-dimethyl-1,2,3,4-tetrahydroisoquinolin-6-ol;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO.BrH/c1-7-5-9-6-10(13)3-4-11(9)8(2)12-7;/h3-4,6-8,12-13H,5H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWWBFSDJQDJKNQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=C(C=CC(=C2)O)C(N1)C.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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